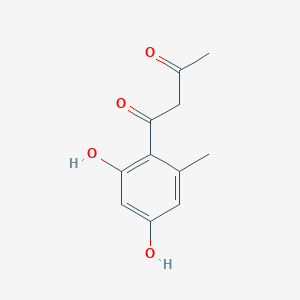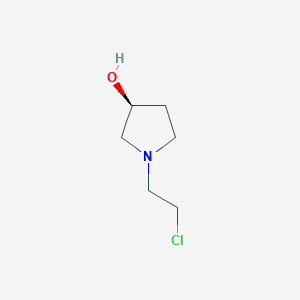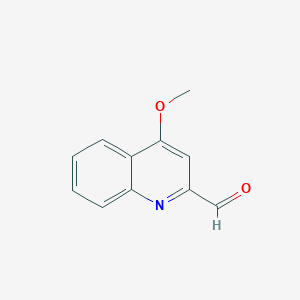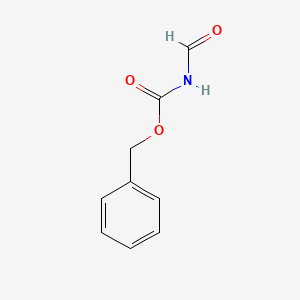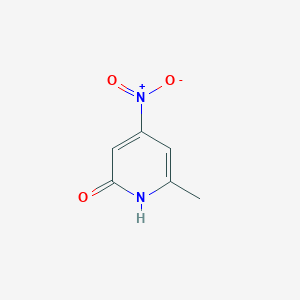
tert-Butyl 4-(methoxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(methoxymethyl)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by a tert-butyl group attached to the benzoate ring and a methoxymethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-Butyl 4-(methoxymethyl)benzoate is through the esterification of 4-(methoxymethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-(methoxymethyl)benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-(methoxymethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-(methoxymethyl)benzoic acid.
Reduction: 4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Medicine:
- Explored as a prodrug in pharmaceutical formulations where the ester group is cleaved to release the active drug.
Industry:
- Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(methoxymethyl)benzoate in biological systems involves the hydrolysis of the ester bond by esterases, releasing the active benzoic acid derivative. This process can target specific molecular pathways depending on the functional groups present on the benzoic acid moiety.
Comparación Con Compuestos Similares
Methyl 4-(methoxymethyl)benzoate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 4-(methoxymethyl)benzoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness:
- The tert-butyl group in tert-Butyl 4-(methoxymethyl)benzoate provides steric hindrance, which can influence the reactivity and stability of the compound compared to its methyl and ethyl analogs.
- The presence of the methoxymethyl group offers unique reactivity patterns in substitution reactions, making it a versatile intermediate in organic synthesis.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
tert-butyl 4-(methoxymethyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(14)11-7-5-10(6-8-11)9-15-4/h5-8H,9H2,1-4H3 |
Clave InChI |
ZCRNEHLTXBMTHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


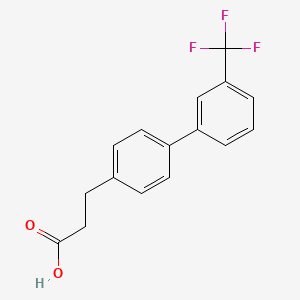
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
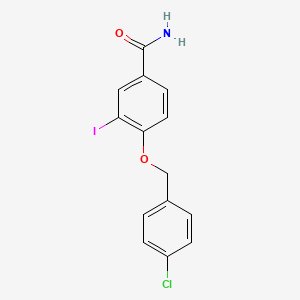
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)
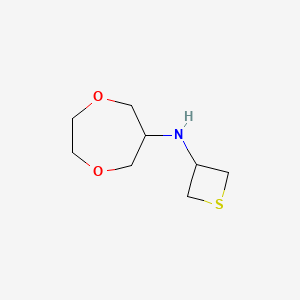

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
